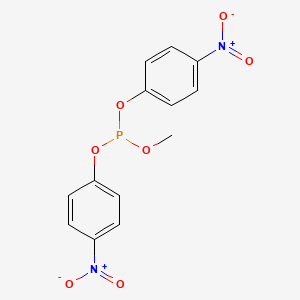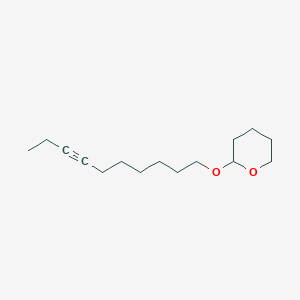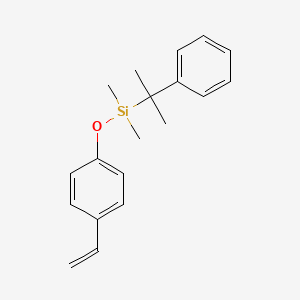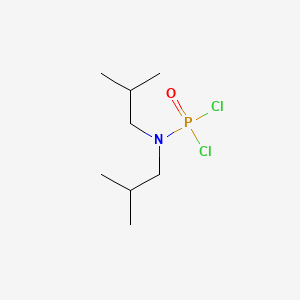![molecular formula C14H21NO B12551972 Hexanamide, N-[(1R)-1-phenylethyl]- CAS No. 191677-12-0](/img/structure/B12551972.png)
Hexanamide, N-[(1R)-1-phenylethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanamide, N-[(1R)-1-phenylethyl]- is an organic compound with a molecular formula of C14H21NO This compound is a derivative of hexanamide, where the amide nitrogen is substituted with a (1R)-1-phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexanamide, N-[(1R)-1-phenylethyl]- typically involves the reaction of hexanoyl chloride with (1R)-1-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Hexanoyl chloride+(1R)-1-phenylethylamine→Hexanamide, N-[(1R)-1-phenylethyl]-+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanamide, N-[(1R)-1-phenylethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Hexanamide, N-[(1R)-1-phenylethyl]- has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial agent.
Materials Science: The compound can be used in the synthesis of polymers and other advanced materials.
Biological Studies: It is studied for its interactions with various enzymes and proteins, providing insights into its potential therapeutic uses.
Mécanisme D'action
The mechanism of action of Hexanamide, N-[(1R)-1-phenylethyl]- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit glucose dehydrogenase, thereby affecting the glucose metabolic pathway in bacteria . This inhibition can lead to antimicrobial effects, making it a potential candidate for developing new antibiotics.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanamide: The parent compound without the (1R)-1-phenylethyl substitution.
N-Phenylethylhexanamide: A similar compound with a different substitution pattern.
Uniqueness
Hexanamide, N-[(1R)-1-phenylethyl]- is unique due to its specific (1R)-1-phenylethyl substitution, which imparts distinct chemical and biological properties. This substitution can enhance its binding affinity to certain enzymes and receptors, making it more effective in its applications compared to similar compounds.
Propriétés
Numéro CAS |
191677-12-0 |
|---|---|
Formule moléculaire |
C14H21NO |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
N-[(1R)-1-phenylethyl]hexanamide |
InChI |
InChI=1S/C14H21NO/c1-3-4-6-11-14(16)15-12(2)13-9-7-5-8-10-13/h5,7-10,12H,3-4,6,11H2,1-2H3,(H,15,16)/t12-/m1/s1 |
Clé InChI |
DGNYVUGHUGTLTE-GFCCVEGCSA-N |
SMILES isomérique |
CCCCCC(=O)N[C@H](C)C1=CC=CC=C1 |
SMILES canonique |
CCCCCC(=O)NC(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


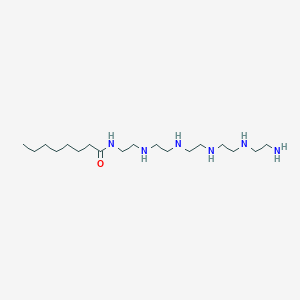
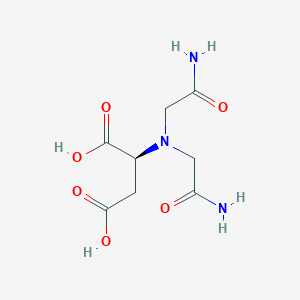



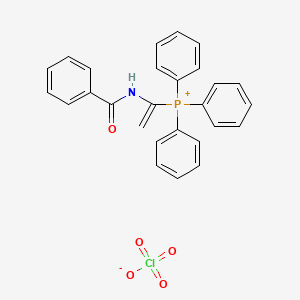

![[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12551942.png)
![3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride](/img/structure/B12551950.png)

